molecular formula C14H12O B096823 4'-Methyl-[1,1'-biphenyl]-2-carbaldehyde CAS No. 16191-28-9

4'-Methyl-[1,1'-biphenyl]-2-carbaldehyde

Cat. No. B096823
Key on ui cas rn: 16191-28-9
M. Wt: 196.24 g/mol
InChI Key: BNZMLIHMNWLHRL-UHFFFAOYSA-N
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Patent
US07968727B2

Procedure details

To a solution of 10 g (0.051 mol) of 4-(2-cyanophenyl)toluene in 300 ml of formic acid 30 g of Raney Ni is added. Reaction mixture is stirred at the 85° C. overnight and filtered. Filter cake is washed with 50 ml of dichloromethane. 150 ml of water are added to the filtrate, mixture is stirred for 10 minutes and layers separated. Organic layer is dried over MgSO4 and evaporated under reduced pressure giving 7.13 g of oily residue, which is purified on chromatographic column (silica gel, petroleum ether:ether 4:1) to produce 5.23 g of pure product in a form of a brown oil.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[C:9]1[CH:14]=[CH:13][C:12]([CH3:15])=[CH:11][CH:10]=1)#N.C(O)=[O:17]>[Ni]>[CH:1]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[C:9]1[CH:14]=[CH:13][C:12]([CH3:15])=[CH:11][CH:10]=1)=[O:17]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(#N)C1=C(C=CC=C1)C1=CC=C(C=C1)C
Name
Quantity
300 mL
Type
reactant
Smiles
C(=O)O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
is stirred at the 85° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction mixture
FILTRATION
Type
FILTRATION
Details
filtered
FILTRATION
Type
FILTRATION
Details
Filter cake
WASH
Type
WASH
Details
is washed with 50 ml of dichloromethane
ADDITION
Type
ADDITION
Details
150 ml of water are added to the filtrate, mixture
STIRRING
Type
STIRRING
Details
is stirred for 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
layers separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Organic layer is dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(=O)C1=C(C=CC=C1)C1=CC=C(C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 7.13 g
YIELD: CALCULATEDPERCENTYIELD 71.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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